2-(4-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H22FN3O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is 327.17469050 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to 2-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied, demonstrating a variety of chemical techniques and applications. One notable method involves the regioselective metal-catalyzed amination of cinnamyl alcohol with related piperazine compounds to produce drugs like flunarizine, which are used in the treatment of migraines, dizziness, and epilepsy due to their vasodilating and antihistamine activities (Shakhmaev, Sunagatullina, & Zorin, 2016).
Pharmacological Applications
Various pharmacological applications have been explored for derivatives of this chemical structure. For example, derivatives have been found to act as motilin receptor agonists with potential for development due to their promising pharmacokinetic profiles (Westaway et al., 2009). Another study synthesized isoxazole compounds showing significant anti-tumor activities, highlighting the therapeutic potential of these derivatives in oncology (Hao-fei, 2011).
Antibacterial and Antimicrobial Activity
Research into the antibacterial and antimicrobial properties of related compounds has shown promising results. Oxazolidinone analogs derived from similar structures have demonstrated significant activity against a variety of clinically important pathogens, including drug-resistant strains (Zurenko et al., 1996). Additionally, novel amides derived from related compounds have been evaluated for their anticonvulsant activity, showcasing the broad therapeutic potential of these molecules (Obniska et al., 2015).
Novel Synthetic Applications
The exploration of new synthetic pathways and applications for these compounds is ongoing. For instance, novel isoxazolinyl oxazolidinones have been synthesized and shown to possess potent antibacterial activity, further emphasizing the versatility and potential of these chemical structures in developing new therapeutic agents (Varshney et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities related to antipsychotic efficacy .
Mode of Action
It’s worth noting that similar compounds have shown to suppress hyperactivity induced by dopamine in the nucleus accumbens . They also antagonize both apomorphine- and methamphetamine-induced decreases in firing rate of neurons in the medial prefrontal cortex , indicating antidopaminergic effects of the compound in the possible brain areas involved in the pathophysiology of schizophrenia .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may influence the dopaminergic pathways in the brain .
Result of Action
Similar compounds have shown to have an antiavoidance effect, predictive of antipsychotic efficacy .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-19(24)14-15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDLNFOLJCPFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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